3,5-diphenyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-4,5-dihydro-3H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another approach involves the use of hydrazones, which produce azines as by-products .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to enhance yield and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine hydrate for cyclocondensation, and aryl halides for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
Major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and azines .
Scientific Research Applications
3,5-Diphenyl-4,5-dihydro-3H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in anticancer, antimicrobial, and anti-inflammatory therapies.
Industry: The compound is used in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its inhibition of monoamine oxidase enzymes is attributed to the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . The presence of nitrogen atoms in the pyrazole ring enhances its ability to form hydrogen bonds and interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
What sets 3,5-diphenyl-4,5-dihydro-3H-pyrazole apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
53422-72-3 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,5-diphenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
OXKMXFFCZFWVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.